1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine
CAS No.:
Cat. No.: VC15785486
Molecular Formula: C8H9N3
Molecular Weight: 147.18 g/mol
* For research use only. Not for human or veterinary use.
![1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine -](/images/structure/VC15785486.png)
Specification
Molecular Formula | C8H9N3 |
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Molecular Weight | 147.18 g/mol |
IUPAC Name | 1-methylpyrrolo[3,2-b]pyridin-5-amine |
Standard InChI | InChI=1S/C8H9N3/c1-11-5-4-6-7(11)2-3-8(9)10-6/h2-5H,1H3,(H2,9,10) |
Standard InChI Key | KHJXRWWPEPGFFZ-UHFFFAOYSA-N |
Canonical SMILES | CN1C=CC2=C1C=CC(=N2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Data
The molecular formula of 1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine is C₈H₉N₃, with a molecular weight of 147.18 g/mol . Its IUPAC name, 1-methylpyrrolo[3,2-b]pyridin-5-amine, reflects the orientation of the fused rings: the pyrrole ring is attached to the pyridine ring at the 3,2-b positions, distinguishing it from the isomeric [2,3-b] variant . Key identifiers include:
The compound’s planar structure enables π-π stacking interactions, while the amine group provides sites for hydrogen bonding and derivatization.
Isomer Differentiation
A critical distinction exists between 1-methyl-1H-pyrrolo[3,2-b]pyridin-5-amine (CAS 947688-70-2) and its regioisomer 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 883986-76-3). The numbering of the fused rings determines their physicochemical and biological properties. For example, the [3,2-b] isomer exhibits a distinct NMR profile due to altered electron distribution .
Synthesis and Production
Hydrogenation-Based Routes
A common synthesis strategy involves catalytic hydrogenation of protected intermediates. For example, 5-benzyloxy-7-azaindole can be hydrogenated using palladium on activated charcoal in methanol to yield 5-hydroxy-7-azaindole . Adapting this method, methylation at the 1-position via alkylation or nucleophilic substitution could produce the target compound. Typical conditions include:
Yield optimization requires careful control of reaction time and catalyst loading.
Alternative Pathways
Alternative approaches may involve:
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Ring-closing metathesis of appropriately substituted pyridine derivatives.
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Buchwald-Hartwig amination for introducing the amine group post-cyclization.
Purification often employs column chromatography or recrystallization from n-heptane .
Physical and Chemical Properties
Physicochemical Parameters
Property | Value | Source |
---|---|---|
Boiling Point | 332.9±22.0°C (extrapolated) | |
Melting Point | Not reported | – |
Density | ~1.25 g/cm³ (estimated) | |
LogP (XLogP3-AA) | 0.6 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 2 |
The compound’s low rotatable bond count (0) and moderate lipophilicity (LogP 0.6) suggest suitability for drug discovery .
Chemical Reactivity and Functionalization
Amine Group Reactivity
The primary amine at the 5-position undergoes typical reactions:
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Acylation: Forms amides with acyl chlorides.
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Diazotization: Enables coupling reactions for bioconjugation.
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Schiff base formation: Reacts with aldehydes/ketones.
Electrophilic Substitution
The electron-rich pyrrole ring participates in electrophilic substitutions, such as:
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Nitration: Introduces nitro groups at the 3-position.
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Halogenation: Bromine or chlorine addition for further cross-coupling.
Applications in Research and Industry
Pharmaceutical Intermediates
1-Methyl-1H-pyrrolo[3,2-b]pyridin-5-amine serves as a precursor for kinase inhibitors and antiviral agents. Its azaindole core mimics adenine, allowing binding to ATP pockets in enzymes .
Materials Science
The compound’s conjugated system makes it a candidate for:
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Organic semiconductors: Charge transport layers in OLEDs.
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Coordination complexes: Ligand for transition metals (e.g., Ru or Ir) in catalysis.
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